Cas no 83161-56-2 (Rupestonic acid)

Rupestonic acid structure
Rupestonic acid structure
Product Name:Rupestonic acid
CAS番号:83161-56-2
MF:C15H20O3
メガワット:248.317504882813
CID:1998086
PubChem ID:24094149
Update Time:2025-06-13

Rupestonic acid 化学的及び物理的性質

名前と識別子

    • (+)-3-oxo-1alphaH,7alphaH,10alphaH-guaia-4,11-dien-12-oic acid
    • (+)-pechueloic acid
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)acrylic acid
    • 2-(3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl)-acrylic acid
    • Pechueloic acid
    • rupestonic acid
    • 2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
    • MEGxp0_001667
    • 2-((5r,8s,8as)-3,8-dimethyl-2-oxo-1,2,4,5,6,7,8,8a-octahydroazulen-5-yl) acrylic acid
    • (5R,8S,8aS)-1,2,4,5,6,7,8,8a-Octahydro-3,8-dimethyl-α-methylene-2-oxo-5-azuleneacetic acid (ACI)
    • 5-Azuleneacetic acid, 1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-α-methylene-2-oxo-, [5R-(5α,8α,8aβ)]- (ZCI)
    • Rupestonicacid
    • 83161-56-2
    • E88596
    • HY-N3016
    • NCGC00180565-02
    • MS-23517
    • NCGC00180565-01
    • BRD-K13964656-001-01-2
    • CHEBI:183941
    • AKOS040740904
    • CS-0022973
    • SCHEMBL13250880
    • ACon1_001383
    • CHEMBL1956398
    • Rupestonate
    • 2-((5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
    • 5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
    • DA-57577
    • Rupestonic acid
    • インチ: 1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
    • InChIKey: ZFHSKBJBODQVBX-AXTRIDKLSA-N
    • ほほえんだ: CC1C(=O)C[C@H]2[C@H](CC[C@H](CC=12)C(=C)C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 248.14124450 g/mol
  • どういたいしつりょう: 248.14124450 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 445
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 248.32
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 54.4

Rupestonic acid 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-1mg
Rupestonic acid
83161-56-2 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59386-5mg
Rupestonic acid
83161-56-2 98%
5mg
¥0.00 2023-09-07
MedChemExpress
HY-N3016-5mg
Rupestonic acid
83161-56-2 99.72%
5mg
¥650 2024-04-17
MedChemExpress
HY-N3016-10mg
Rupestonic acid
83161-56-2 99.72%
10mg
¥1000 2024-04-17
1PlusChem
1P01V3SF-5mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
5mg
$108.00 2024-04-21
1PlusChem
1P01V3SF-10mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
10mg
$147.00 2024-04-21
1PlusChem
1P01V3SF-25mg
5-Azuleneacetic acid,1,2,4,5,6,7,8,8a-octahydro-3,8-dimethyl-a-methylene-2-oxo-,[5R-(5a,8a,8ab)]-
83161-56-2 99%
25mg
$258.00 2024-04-21
MedChemExpress
HY-N3016-25mg
Rupestonic acid
83161-56-2 99.72%
25mg
¥2000 2024-04-17

Rupestonic acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.4 Solvents: Dichloromethane ;  50 min, 0 °C
1.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 2

はんのうじょうけん
1.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
1.2 Solvents: Dichloromethane ;  50 min, 0 °C
2.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
2.4 Solvents: Dichloromethane ;  50 min, 0 °C
2.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 4

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Selenium dioxide Solvents: Dichloromethane ;  24 h, 0 °C
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  40 min, 0 °C
3.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
リファレンス
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

合成方法 5

はんのうじょうけん
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 6

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Acetic acid ;  12 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 7

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.4 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 9

はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  50 min, rt
リファレンス
Synthesis of (+)-pechueloic acid and (+)-aciphyllene. Revision of the structure of (+)-aciphyllene
Blay, Gonzalo; et al, Tetrahedron, 2007, 63(39), 9621-9626

合成方法 10

はんのうじょうけん
1.1 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 11

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
3.4 Solvents: Dichloromethane ;  50 min, 0 °C
3.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 12

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
3.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
4.4 Solvents: Dichloromethane ;  50 min, 0 °C
4.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 13

はんのうじょうけん
1.1 Solvents: Acetic acid ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
3.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
4.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
5.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
5.4 Solvents: Dichloromethane ;  50 min, 0 °C
5.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Acetic acid ;  12 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
4.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
5.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
5.2 Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
6.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
6.4 Solvents: Dichloromethane ;  50 min, 0 °C
6.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 15

はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Acetic acid ;  12 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
4.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
5.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
6.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
6.2 Solvents: Water
7.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
7.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
7.4 Solvents: Dichloromethane ;  50 min, 0 °C
7.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 16

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
1.2 Solvents: Water
1.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Acetic acid ;  12 h, rt
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
5.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
6.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
7.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
7.2 Solvents: Water
8.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
8.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
8.4 Solvents: Dichloromethane ;  50 min, 0 °C
8.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

合成方法 17

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h
1.5 Solvents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  24 h, rt
2.2 Solvents: Water
2.3 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  4 h, rt
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  10 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Acetic acid ;  12 h, rt
6.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
6.3 Reagents: Imidazole Solvents: Tetrahydrofuran ;  9 h, rt
7.1 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Acetonitrile ;  1 h, rt
8.1 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
8.2 Solvents: Water
9.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  10 min, rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
9.3 Reagents: 3,5-Dimethylpyrazole ,  Chromium trioxide Solvents: Dichloromethane ;  30 min, -20 °C
9.4 Solvents: Dichloromethane ;  50 min, 0 °C
9.5 Reagents: Sodium chlorite ,  Monopotassium phosphate ,  Methylbutene Solvents: Acetone ,  Water ;  3 h, rt
リファレンス
Asymmetric Synthesis of Rupestonic Acid and Pechueloic Acid
Han, Pan; et al, Organic Letters, 2017, 19(24), 6732-6735

Rupestonic acid Raw materials

Rupestonic acid Preparation Products

推奨される供給者
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd